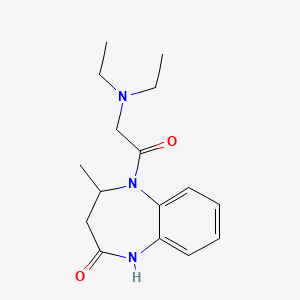

5-(N,N-diethylglycyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

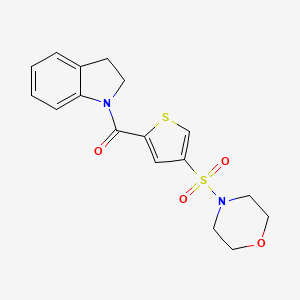

5-(N,N-diethylglycyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 289.17902698 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Techniques and Characterization

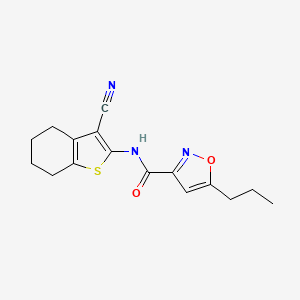

Research on 1,4-benzodiazepines, including derivatives similar to the compound , involves innovative synthesis techniques and characterization methods. For instance, a study on the synthesis of saturated 1,4-benzodiazepines through Pd-catalyzed carboamination reactions presents a new method for creating heterocyclic products, showcasing the compound's relevance in chemical synthesis and medicinal chemistry research (Neukom, Aquino, & Wolfe, 2011). Similarly, the synthesis and characterization of a closely related compound, involving crystal and molecular structure studies, highlight the ongoing efforts to understand the structural and electronic properties of benzodiazepine derivatives (Naveen et al., 2019).

Catalysis and Metal-Organic Frameworks (MOFs)

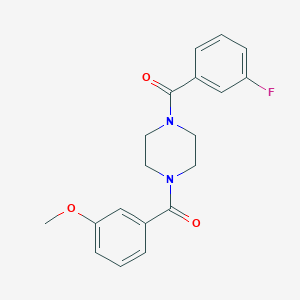

The application of metal-organic frameworks (MOFs) as catalytic systems for synthesizing 1,5-benzodiazepines from 1,2-phenylenediamine and ketones demonstrates the compound's significance in catalysis and material science. This research underscores the utility of MOFs in adjusting reaction rates and yields, providing a sustainable and efficient pathway for the synthesis of biologically active heterocycles (Timofeeva et al., 2017).

Anticonvulsant and Neuroprotective Properties

Benzodiazepine derivatives, including 1,4-benzodiazepin-5-ones, are explored for their potential anticonvulsant and neuroprotective properties. Research into novel annelated 2,3-benzodiazepine derivatives has identified compounds with potent noncompetitive AMPA receptor antagonistic activity, suggesting their application in treating neurological disorders (Gitto et al., 2003).

Antimicrobial Activity

The synthesis and in vitro antibacterial activity study of 1,5-benzodiazepin-2-one derivatives against various bacterial strains indicate the compound's potential in developing new antimicrobial agents. This research demonstrates the compound's role in addressing antibiotic resistance and expanding the arsenal of antimicrobial drugs (Chkirate et al., 2022).

Mécanisme D'action

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . More research is needed to elucidate the exact mechanisms.

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its complex structure and potential range of targets .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Result of Action

Given the compound’s potential range of targets, it is likely to have diverse effects on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like HMS1619N17. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .

Orientations Futures

Propriétés

IUPAC Name |

5-[2-(diethylamino)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-4-18(5-2)11-16(21)19-12(3)10-15(20)17-13-8-6-7-9-14(13)19/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNIDJNQDAWZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N1C(CC(=O)NC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![3-[(2-CHLOROPHENYL)METHYL]-1-PHENYLTHIOUREA](/img/structure/B5578702.png)

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

![2-[2-[(3-Hydroxypyrrolidin-3-yl)methylamino]ethyl]-6-phenylpyridazin-3-one](/img/structure/B5578729.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![5-(Azepan-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5578762.png)